5-Methyl-2(5H)-furanone

Vue d'ensemble

Description

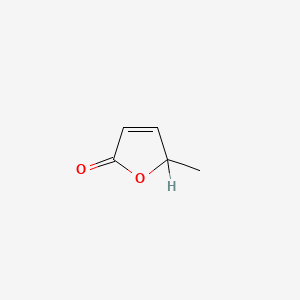

5-Methyl-2(5H)-furanone, also known as 5-Methyl-2-furanone, is an organic compound with the molecular formula C5H6O2. It is a furan derivative, characterized by a five-membered aromatic ring containing an oxygen atom. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and essential oils. It is used in the flavor and fragrance industry due to its sweet, caramel-like scent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of 4-hydroxy-2-pentanone. This reaction typically uses sulfuric acid as a catalyst and is carried out under reflux conditions. Another method involves the oxidation of 5-methylfurfural using mild oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of solid acid catalysts such as zeolites or ion-exchange resins. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 5-methyl-2-furanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the furan ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: 5-Methyl-2-furancarboxylic acid.

Reduction: 5-Methyl-2-furanol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Chemistry

- Building Block : 5-Methyl-2(5H)-furanone is extensively used in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. Its ability to act as a precursor in chemical reactions enhances its utility in developing new compounds .

Biology

- Flavor and Fragrance Chemistry : The compound's aroma is studied for its implications in flavor and fragrance formulations. It imparts a sweet, caramel-like scent, making it valuable in the food industry .

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacteria, suggesting its application in developing new antibiotics .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, including its use as a flavoring agent in medicinal products. Its bioactivity may contribute to enhanced patient compliance through improved palatability of medications .

Industry

- Flavor and Fragrance Production : In the flavor and fragrance industry, this compound is utilized to enhance the sensory profiles of products, particularly in confectionery and perfumery .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various derivatives of 2(5H)-furanone, including this compound. The findings demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of these compounds as alternatives or adjuncts in antibiotic therapy .

Case Study 2: Flavor Chemistry

Research on the organoleptic properties of furanones indicated that this compound contributes distinct flavors reminiscent of curry and fenugreek at higher concentrations. This characteristic makes it suitable for applications in culinary products and flavor enhancement strategies .

Mécanisme D'action

The mechanism of action of 5-Methyl-2(5H)-furanone involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s aroma is due to its interaction with olfactory receptors, which trigger sensory responses in the brain.

Comparaison Avec Des Composés Similaires

2(5H)-Furanone: Lacks the methyl group at the 5-position, resulting in different chemical and sensory properties.

5-Methylfurfural: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.

5-Methyl-2-furancarboxylic acid: An oxidized form of 5-Methyl-2(5H)-furanone with distinct chemical properties.

Uniqueness: this compound is unique due to its specific structure, which imparts a sweet, caramel-like aroma. This makes it particularly valuable in the flavor and fragrance industry. Its versatility in undergoing various chemical reactions also makes it a useful intermediate in organic synthesis.

Activité Biologique

5-Methyl-2(5H)-furanone, a compound with the molecular formula CHO, is recognized for its diverse biological activities, particularly in antimicrobial and quorum-sensing inhibition. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it can effectively inhibit the growth of various pathogens, including:

- Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains)

- Bacillus cereus

- Bacillus subtilis

- Micrococcus luteus

In a study, the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus was reported to be between 8 and 16 μg/mL, with complete eradication of biofilm-embedded bacteria at higher concentrations (up to 4 × MBC) . The compound demonstrated a unique ability to penetrate biofilms, allowing for effective treatment against biofilm-associated infections .

Table 1: Antimicrobial Efficacy of this compound

| Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 - 16 | 32 |

| Bacillus cereus | 8 - 16 | 32 |

| Bacillus subtilis | 8 - 16 | 32 |

| Micrococcus luteus | 8 - 16 | 32 |

| Escherichia coli | >128 | >128 |

The mechanism by which this compound exerts its antimicrobial effects involves the production of reactive oxygen species (ROS), leading to damage of intracellular proteins in bacterial cells . Proteomic studies have shown that exposure to sub-lethal concentrations of the compound results in significant down-regulation of various proteins in S. aureus, indicating its potential to disrupt cellular functions .

Moreover, this compound has been noted for its role in interfering with quorum sensing (QS), a communication system used by bacteria to coordinate group behaviors. It acts by mimicking acyl homoserine lactones (AHLs), which are signaling molecules in QS pathways. By occupying the binding sites on regulatory proteins like LuxR, it disrupts QS-mediated processes such as biofilm formation and virulence factor production .

Quorum-Sensing Inhibition

Research has demonstrated that this compound can significantly inhibit AHL-mediated behaviors in various bacterial strains. For instance, it reduced violacein production in Chromobacterium violaceum CV026 by competing with AHLs for binding sites on LuxR-like receptors . The effectiveness of this compound in disrupting QS is dose-dependent, with concentrations as low as 0.4 mg/mL showing significant inhibition.

Table 2: Quorum-Sensing Inhibition Activity

| AHL Type | Concentration (mg/mL) | QS Inhibition (%) |

|---|---|---|

| C12-HSL | 1 | 52 |

| C14-HSL | 1 | 46 |

| C4-HSL | 0.4 | Significant |

Case Studies and Applications

- Wound Healing : In animal models, combinations of furanone derivatives with traditional antibiotics like gentamicin have shown enhanced efficacy against infected wounds. This combination not only improved bacterial clearance but also accelerated wound healing processes .

- Biofouling Control : The compound has been investigated for its potential in controlling biofouling in marine environments. Its ability to inhibit QS mechanisms suggests it could reduce biofilm formation on submerged surfaces, offering a sustainable approach to managing biofouling .

- Pharmaceutical Development : Ongoing research is exploring the use of furanones in developing new antimicrobial agents and therapeutic formulations due to their unique mechanisms and broad-spectrum activity against resistant strains .

Propriétés

IUPAC Name |

2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUXFNVVSVEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014526 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50 mg/mL at 15 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylfuran-2(5H)-one, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.